molecular formula C9H6F3N B166360 4-(Trifluoromethyl)-1H-indole CAS No. 128562-95-8

4-(Trifluoromethyl)-1H-indole

Cat. No.: B166360
CAS No.: 128562-95-8
M. Wt: 185.15 g/mol
InChI Key: YTVBZSLUNRYKID-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-indole is an organic compound characterized by the presence of a trifluoromethyl group attached to the fourth position of an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1H-indole typically involves the introduction of a trifluoromethyl group into the indole structure. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. This reaction is carried out using copper(II) triflate and phenanthroline as catalysts, with DBU as a base in acetonitrile at 35°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indoles.

Scientific Research Applications

4-(Trifluoromethyl)-1H-indole has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)pyrazole
  • 4-(Trifluoromethyl)quinoline

Comparison: 4-(Trifluoromethyl)-1H-indole is unique due to its indole core structure, which is known for its biological activity. Compared to other trifluoromethylated compounds, it offers a distinct combination of stability, reactivity, and biological efficacy. This makes it a valuable compound for various applications, particularly in drug discovery and development .

Properties

IUPAC Name

4-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVBZSLUNRYKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600096
Record name 4-(Trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128562-95-8
Record name 4-(Trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7.7 mmol Dimethyl-[(E)-2-(2-nitro-6-trifluoromethyl-phenyl)-vinyl]-amine was dissolved in 20 ml methanol. 200 mg of palladium 5% on charcoal was added and the reaction mixture hydrogenated at room temperature and atmospheric pressure. When no further hydrogen is absorbed (ca. 3 hours), the reaction mixture is filtered, concentrated and dissolved in diethyl ether. The organic phase is washed with 2 M hydrochloric acid and brine and concentrated to yield the title compound as a yellowish solid. Yield=58%. MS (m/e): 184.9 ([M+H]+, 100%).
Quantity
7.7 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

A solution of 2-methyl-1-nitro-3-(trifluoromethyl)benzene (10.00 g, 48.8 mmol), pyrrolidine (4.44 mL, 53.7 mmol) and dimethylformamide dimethylacetal (19.8 mL, 146 mmol) in DMF (100 mL) was heated at 100° C. for 4 h, cooled and concentrated in vacuo. The residue was partitioned between Et2O/H2O, the layers were separated and the aqueous layer was extracted with Et2O (×3). Combined organics were washed (H2O, brine), dried over Na2SO4, filtered and concentrated in vacuo. The residue was dissolved in THF/MeOH (1:1, 200 mL), and transferred to a 3-necked flask equipped with an overhead stirrer, reflux condenser, and dropping addition funnel. Raney-Ni (Raney® 2800 slurry in water, 10 g) was added in one portion and the entire apparatus was thoroughly flushed with N2. The mixture was heated to 60° C., under N2, and a solution of hydrazine monohydrate (8 mL) in THF/MeOH (1:1, 20 mL) was added dropwise over 1 h. The mixture was heated at 60° C. for 1 h, cooled, and filtered through a pad of Celite®. The filtrate was concentrated in vacuo, the residue was partitioned between Et2O/H2O, the layers were separated and the aqueous layer was extracted with Et2O (×3). Combined organics were washed (10% HCl, H2O, brine), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (EtOAc/hexanes), affording 5.17 g of the title compound as a light brown liquid: 1H NMR (300 MHz, methanol-d4) δ 7.61 (d, J=8.2 Hz, 1H), 7.39 (d, J=3.2 Hz, 1H), 7.32 (d, J=7.4 Hz, 1H), 7.19 (partially resolved dd, J≈8.4, 7.5 Hz, 1H), 6.59 (br. s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.44 mL
Type
reactant
Reaction Step One
Quantity
19.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

850 mg of powdered iron are added to a solution of 1.2 g of dimethyl[(E)-2-(2-nitro-6-trifluoromethylphenyl)vinyl]amine in 30 ml of acetic acid. The reaction mixture is refluxed for 16 hours and then poured into a solution of hydrochloric acid (HCl, 2N), and extracted with ethyl acetate. The organic phases are washed with a 10% sodium carbonate solution and then with a saturated NaCl solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure so as to give 959 mg of 4-trifluoromethyl-1H-indole which is used in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
850 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-(trifluoromethyl)-1H-indole an attractive scaffold for drug development?

A1: The this compound core offers a versatile platform for developing bioactive molecules. This is due to its presence in various compounds exhibiting promising biological activities, particularly as selective androgen receptor modulators (SARMs) [, ].

Q2: Can you provide an example of a specific this compound derivative and its mechanism of action?

A2: Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate (NHI-2) is a notable example [, ]. It functions as a potent lactate dehydrogenase A (LDHA) inhibitor. By inhibiting LDHA, NHI-2 disrupts the conversion of pyruvate to lactate, a crucial step in the anaerobic pathway of glucose metabolism favored by cancer cells, known as the Warburg effect. This inhibition ultimately impedes cancer cell proliferation and growth [, ].

Q3: How does the structure of this compound derivatives impact their activity as LDHA inhibitors?

A3: While the provided research doesn't delve into specific structure-activity relationships for this compound derivatives as LDHA inhibitors, it highlights that NHI-2, bearing a methyl ester at the 2-position and a phenyl ring at the 6-position, exhibited superior potency compared to other tested compounds []. This suggests that modifications at these positions significantly influence the inhibitory activity against LDHA. Further research is needed to fully elucidate the structure-activity relationship for this class of compounds.

Q4: Are there any synergistic effects observed when combining this compound-based LDHA inhibitors with other anticancer agents?

A4: Research indicates that combining NHI-2 with phenformin, a drug known to enhance glycolysis, or with inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), resulted in additive growth inhibitory effects on cancer cells [, ]. This suggests a potential therapeutic advantage in using combination therapies involving this compound-based LDHA inhibitors.

Q5: What are the challenges associated with the synthesis of this compound derivatives, and how have they been addressed?

A5: Developing a practical and scalable synthesis of this compound derivatives, particularly 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, has been a focus of research. Scientists have successfully developed a convergent synthetic route starting from commercially available materials and utilizing a Nenitzescu indole synthesis, followed by strategic modifications to achieve the desired product with improved overall yield [, ].

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